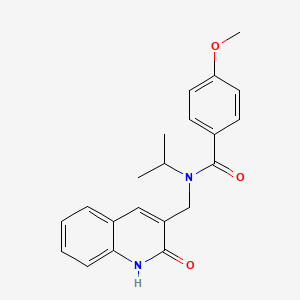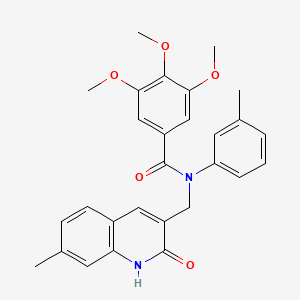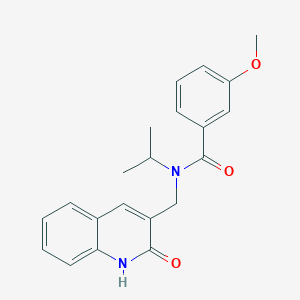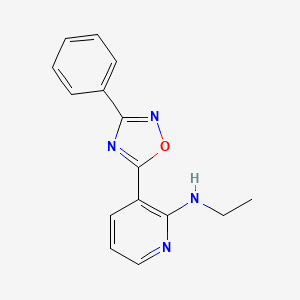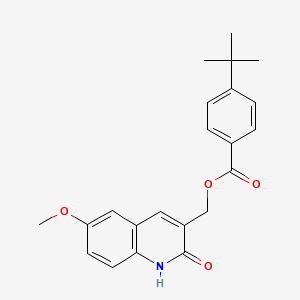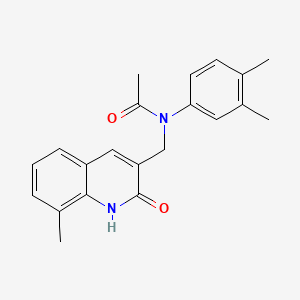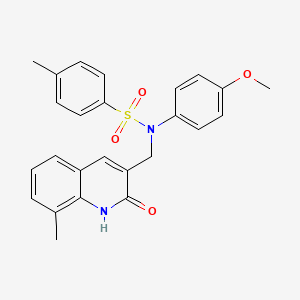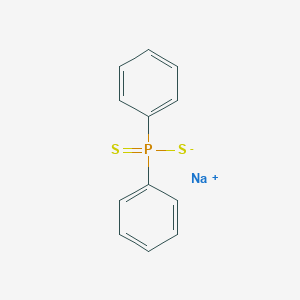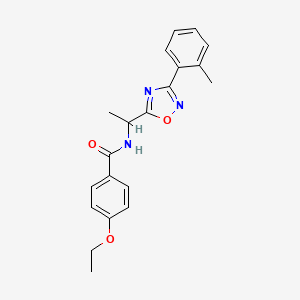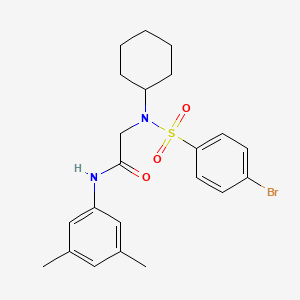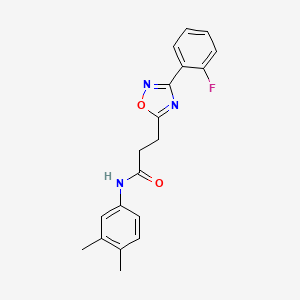
N-(3,4-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DPOP and has gained significant attention due to its unique chemical structure and potential biological activities.
作用機序
The exact mechanism of action of DPOP is not fully understood. However, it is believed that DPOP exerts its biological activities by modulating the activity of certain ion channels in the brain and inhibiting the growth of cancer cells. DPOP has been shown to modulate the activity of voltage-gated sodium channels and calcium channels in the brain. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DPOP has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of certain ion channels in the brain, which can lead to changes in neuronal excitability and synaptic transmission. DPOP has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes DPOP a potential candidate for the development of new drugs for the treatment of neurodegenerative disorders and cancer.
実験室実験の利点と制限
One of the major advantages of using DPOP in lab experiments is its unique chemical structure and potential biological activities. DPOP has been shown to have potential neuroprotective and anticancer activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using DPOP in lab experiments is its potential toxicity. More studies are needed to determine the safety and efficacy of DPOP in humans.
将来の方向性
There are several future directions for DPOP research. One of the major future directions is to further investigate the potential neuroprotective and anticancer activities of DPOP. More studies are needed to determine the exact mechanism of action of DPOP and to determine its safety and efficacy in humans. Another future direction is to investigate the potential use of DPOP in the treatment of other diseases such as epilepsy and multiple sclerosis. Overall, DPOP has the potential to be a valuable tool in scientific research and drug development.
合成法
The synthesis of DPOP involves the reaction of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid with 3,4-dimethyl aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using column chromatography to obtain pure DPOP.
科学的研究の応用
DPOP has been extensively studied for its potential applications in scientific research. One of the major applications of DPOP is in the field of neuroscience. DPOP has been shown to have potential neuroprotective effects and can modulate the activity of certain ion channels in the brain. This makes DPOP a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
DPOP has also been studied for its potential anticancer activities. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes DPOP a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-7-8-14(11-13(12)2)21-17(24)9-10-18-22-19(23-25-18)15-5-3-4-6-16(15)20/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPZCZXTQGTTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


